

# Comparative Crystallographic Analysis of Substituted 2,3-Dihydro-4-Pyridinones

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## Compound of Interest

Compound Name: 4(1H)-Pyridinone, 2,3-dihydro-

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A detailed guide for researchers, scientists, and drug development professionals on the structural landscape of substituted 2,3-dihydro-4-pyridinones, backed by X-ray crystallography data. This guide provides a comparative analysis of their solid-state conformations and intermolecular interactions, crucial for structure-based drug design and development.

The 2,3-dihydro-4-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing of these compounds is paramount for the rational design of new therapeutic agents. X-ray crystallography provides definitive insights into these structural features. This guide summarizes and compares the crystallographic data of several substituted 2,3-dihydro-4-pyridinone derivatives and related fused systems, offering a valuable resource for researchers in the field.

## Comparative Crystallographic Data

The following tables present a comparison of the crystallographic parameters for a selection of substituted 2,3-dihydro-4-pyridinone analogues and related fused-ring systems. These examples illustrate the influence of different substitution patterns on the crystal lattice.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\beta$ (°)	V (Å <sup>3</sup> )	Z
1-Benzyl-2,3-dihydroquinolin-4(1H)-one	C <sub>16</sub> H <sub>15</sub> NO	Monoclinic	P2 <sub>1</sub> /c	5.5992 (11)	9.786(2)	23.313 (5)	96.79(3)	1268.5 (5)	4
2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide	C <sub>19</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub> S	Monoclinic	P2 <sub>1</sub> /n	6.8584 (19)	25.487 (7)	18.784 (5)	93.30(3)	3277(2)	8
4-(Methoxy-methyl)-6-methyl-5-nitro-2-oxo-1,2-	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O <sub>4</sub>	Monoclinic	P2 <sub>1</sub> /c	13.939 (3)	7.933(2)	9.202(2)	99.43(3)	1003.1 (4)	4

dihydr  
opyridi  
ne-3-  
carbon  
itrile

4-  
(Metho  
xymet  
hyl)-1,  
6-  
dimeth  
yl-2-  
oxo-  
1,2-  
dihydr  
opyridi  
ne-3-  
carbon  
itrile

C <sub>10</sub> H <sub>12</sub>	Monoc	P2 <sub>1</sub> /c	7.378(	15.424	9.172(	106.68	998.4(	4
N <sub>2</sub> O <sub>2</sub>	linic		2)	(3)	2)	(3)	4)	

## Experimental Protocols

The determination of the crystal structures summarized above involves a series of well-defined experimental steps. Below are generalized protocols for the key experiments.

### Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. A common procedure involves:

- Dissolving the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol/water, 2-propanol, ethanol) to form a saturated or near-saturated solution.
- Filtering the solution to remove any particulate matter.
- Leaving the solution undisturbed in a loosely covered container at room temperature.

- Allowing the solvent to evaporate slowly over a period of several days to weeks, leading to the formation of well-defined single crystals.

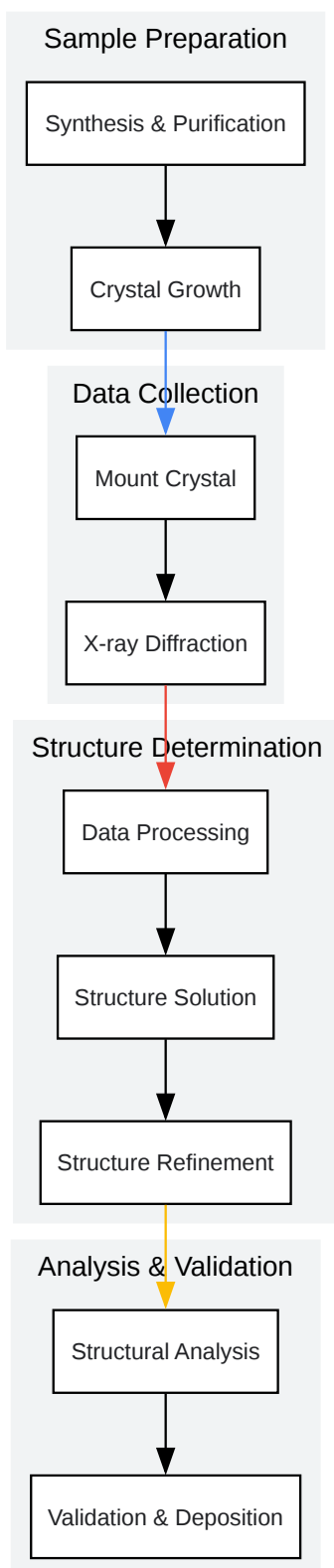
## X-ray Data Collection and Structure Refinement

The crystallographic data are collected using a single-crystal X-ray diffractometer. A typical workflow is as follows:

- A suitable crystal is selected and mounted on the diffractometer.
- The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
- X-ray diffraction data are collected using a specific radiation source, commonly Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.54178 \text{ \AA}$ ).
- The collected data are processed, including cell refinement and data reduction.
- The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on  $F^2$ .
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

## Visualization of Experimental Workflow

The general workflow for an X-ray crystallography study can be visualized as a logical progression from sample preparation to data analysis and structure validation.



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General workflow for an X-ray crystallography study.

This guide provides a foundational comparison of the crystallographic properties of substituted 2,3-dihydro-4-pyridinones. For more in-depth analysis, researchers are encouraged to consult the primary crystallographic literature. The provided data and protocols serve as a valuable starting point for understanding the solid-state behavior of this important class of heterocyclic compounds.

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## References

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- 2. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
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